

ONO-4057 stability in cell culture media over time

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Compound of Interest		
Compound Name:	ONO4057	
Cat. No.:	B1677316	Get Quote

Technical Support Center: ONO-4057 (Tirabrutinib)

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of ONO-4057 in cell culture media, along with troubleshooting advice and detailed experimental protocols.

A Note on Nomenclature: The designation "ONO-4057" has been associated with two different compounds in scientific literature. Historically, it referred to a leukotriene B4 receptor antagonist.[1][2][3][4] More recently and prominently, particularly in the context of oncology and cell signaling research, ONO-4057 is used synonymously with Tirabrutinib (also known as GS-4059 or ONO/GS-4059), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.[5][6] This guide focuses on Tirabrutinib (ONO-4057), the BTK inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of ONO-4057 (Tirabrutinib)?

A1: ONO-4057 (Tirabrutinib) is sparingly soluble in aqueous solutions but has good solubility in organic solvents. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[5] For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved before use.



Q2: What are the recommended storage conditions for ONO-4057 stock solutions?

A2: Stock solutions of ONO-4057 in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[5] Recommended storage is as follows:

- -80°C for up to 6 months to 1 year.[5]
- -20°C for up to 1 month.[5]

Always refer to the manufacturer's certificate of analysis for the most accurate storage information. The powdered form of the compound is stable for at least four years when stored at -20°C.

Q3: What is the recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of $\leq 0.1\%$ is generally considered safe for most cell lines. However, the tolerance to DMSO can be cell linedependent, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects on cell viability and function.

Q4: Is there any available data on the stability of ONO-4057 in cell culture media?

A4: Currently, there is limited publicly available quantitative data on the stability (e.g., half-life) of ONO-4057 (Tirabrutinib) in common cell culture media such as DMEM or RPMI-1640 at 37°C. While one study implied stability in whole blood for up to 48 hours for a BTK occupancy assay, this is not directly transferable to cell culture conditions. The stability can be influenced by factors such as media composition, pH, temperature, and the presence of serum. Therefore, it is highly recommended to determine the stability of ONO-4057 under your specific experimental conditions. A detailed protocol for this is provided below.

Troubleshooting Guide



Troubleshooting & Optimization

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Issue	Possible Cause(s)	Suggested Solution(s)
Compound precipitates upon dilution in media.	The aqueous solubility of ONO-4057 is low. The final concentration in the media may exceed its solubility limit.	- Ensure the DMSO stock solution is at room temperature and fully dissolved before dilution Add the stock solution to the pre-warmed media dropwise while vortexing or swirling to facilitate mixing Consider using a lower final concentration of the compound If the issue persists, the use of a solubilizing agent or a different formulation might be necessary, though this could impact cellular responses.
High variability in experimental results.	Inconsistent compound concentration due to degradation or incomplete solubilization. Inconsistent cell seeding density or passage number.	- Prepare fresh working solutions in media for each experiment from a thawed aliquot of the DMSO stock Perform a stability assessment to understand the compound's half-life in your specific media and adjust the timing of media changes accordingly Ensure complete dissolution of the compound in the stock solution Standardize cell culture procedures, including seeding density and passage number.



		- Determine the stability of the
		compound in your media (see
		protocol below). If degradation
	The compound may be	is significant, replenish the
land francisco de la Company	degrading in the cell culture	compound by changing the
Loss of compound activity over	medium at 37°C. The	media at appropriate intervals
time.	compound may be	(e.g., every 24 hours)
	metabolized by the cells.	Consider using a cell-free
		stability assay to distinguish
		between chemical degradation
		and cellular metabolism.
		- Confirm the identity and
		purity of your cell line If
	Acquired resistance to BTK	acquired resistance is
	inhibitors can occur through	suspected, consider
Cells develop resistance to	mutations in the DTV gang	and the state of t
Cells develop resistance to	mutations in the BTK gene	sequencing the BTK and
ONO-4057.	(e.g., at the C481 binding site)	PLCG2 genes in your resistant
·	•	
·	(e.g., at the C481 binding site)	PLCG2 genes in your resistant
·	(e.g., at the C481 binding site) or in downstream signaling	PLCG2 genes in your resistant cell population Be aware that

Quantitative Data on ONO-4057 Stability

As specific experimental data for the stability of ONO-4057 in cell culture media is not readily available in the literature, the following table is provided as an illustrative example of how to present such data once it has been determined experimentally using the protocol below.



Media Type	Time (hours)	% ONO-4057 Remaining (Mean ± SD)	Calculated Half-life (t½) in hours
DMEM + 10% FBS	0	100 ± 0	\multirow{5}{} {Illustrative Data}
4	95.2 ± 2.1		
12	85.1 ± 3.5	_	
24	70.5 ± 4.2	_	
48	50.1 ± 5.0	_	
RPMI-1640 + 10% FBS	0	100 ± 0	\multirow{5}{} {Illustrative Data}
4	96.5 ± 1.8		
12	88.3 ± 2.9	_	
24	75.8 ± 3.7	_	
48	58.2 ± 4.5		

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Assessing the Stability of ONO-4057 in Cell Culture Media

This protocol provides a framework for determining the chemical stability of ONO-4057 in a cell-free culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

- ONO-4057 (Tirabrutinib) powder
- Anhydrous DMSO



- Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
- Sterile microcentrifuge tubes or a 24-well plate
- Incubator (37°C, 5% CO₂)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other appropriate mobile phase modifier)
- Internal standard (a stable compound with similar chromatographic properties)
- 2. Procedure:
- Preparation of Solutions:
 - Prepare a 10 mM stock solution of ONO-4057 in anhydrous DMSO.
 - Prepare a working solution by diluting the stock solution to a final concentration of 10 μM in the desired cell culture medium (pre-warmed to 37°C). Prepare separate working solutions for media with and without serum.
 - Prepare a solution of cold acetonitrile containing a known concentration of an internal standard for protein precipitation and sample extraction.
- Incubation and Sampling:
 - Aliquot 1 mL of the 10 μM ONO-4057 working solution into triplicate sterile tubes or wells for each condition (e.g., DMEM + 10% FBS, DMEM without FBS).
 - Place the samples in a 37°C incubator with 5% CO₂.



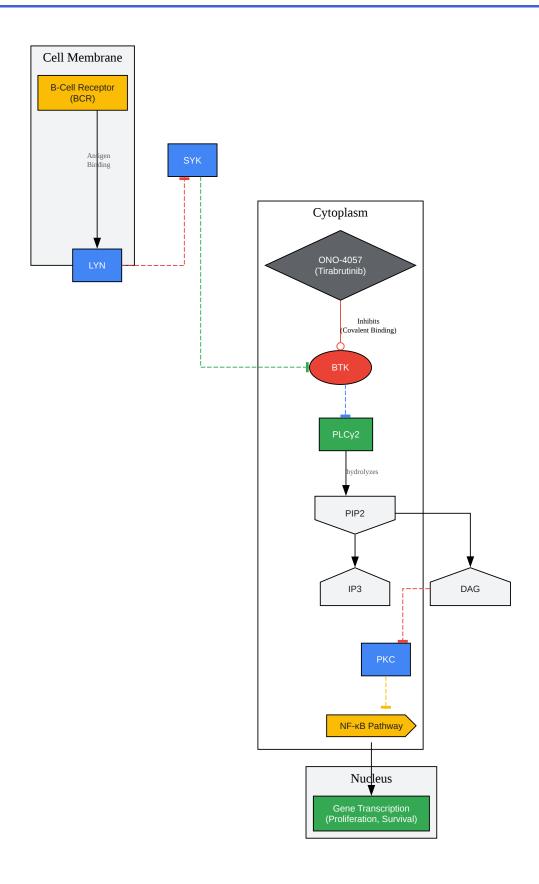
- Collect 100 μL aliquots from each sample at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
- Sample Processing:
 - To each 100 μL aliquot, add 200 μL of the cold acetonitrile with the internal standard.
 - Vortex vigorously for 30 seconds to precipitate proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to HPLC vials for analysis.
- · HPLC Analysis:
 - Column: C18 reverse-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Develop a suitable gradient to separate ONO-4057 from media components and the internal standard (e.g., 5% to 95% B over 10 minutes).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - Detection: UV detector at a wavelength appropriate for ONO-4057 (determine the λmax by scanning the UV spectrum of the compound).
- Data Analysis:
 - Calculate the peak area ratio of ONO-4057 to the internal standard for each time point.
 - Normalize the peak area ratios to the 0-hour time point to determine the percentage of ONO-4057 remaining.



- Plot the percentage of ONO-4057 remaining versus time to visualize the degradation profile.
- Calculate the half-life (t½) of the compound under each condition.

Visualizations BTK Signaling Pathway



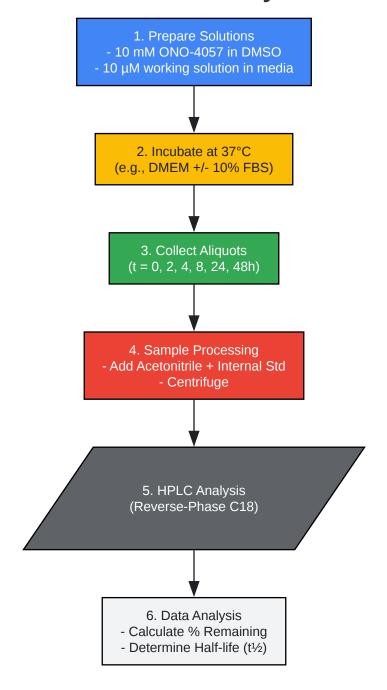


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Caption: ONO-4057 (Tirabrutinib) inhibits the BTK signaling pathway.



Experimental Workflow for Stability Assessment



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Caption: Workflow for determining ONO-4057 stability in cell culture media.

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